molecular formula C6H15O2P B14697995 Butyl dimethylphosphinate CAS No. 21288-01-7

Butyl dimethylphosphinate

Cat. No.: B14697995
CAS No.: 21288-01-7
M. Wt: 150.16 g/mol
InChI Key: VJPNOFAPUWRPTR-UHFFFAOYSA-N
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Description

Butyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with dimethylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:

Butyl alcohol+Dimethylphosphinic acidButyl dimethylphosphinate+Water\text{Butyl alcohol} + \text{Dimethylphosphinic acid} \rightarrow \text{this compound} + \text{Water} Butyl alcohol+Dimethylphosphinic acid→Butyl dimethylphosphinate+Water

Another method involves the use of butyl chloride and dimethylphosphinic acid in the presence of a base such as triethylamine. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl dimethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butyl dimethylphosphonate.

    Reduction: Reduction reactions can convert it to butyl dimethylphosphine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.

Major Products

    Oxidation: Butyl dimethylphosphonate

    Reduction: Butyl dimethylphosphine

    Substitution: Various substituted phosphinates depending on the substituent used.

Scientific Research Applications

Butyl dimethylphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used as a flame retardant and plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of butyl dimethylphosphinate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but lacks the butyl group.

    Butyl methylphosphinate: Similar but has only one methyl group attached to the phosphinate moiety.

    Butyl ethylphosphinate: Similar but has an ethyl group instead of a methyl group.

Uniqueness

Butyl dimethylphosphinate is unique due to the presence of both butyl and dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of specialized phosphinate esters or as a bioisostere in drug design.

Properties

CAS No.

21288-01-7

Molecular Formula

C6H15O2P

Molecular Weight

150.16 g/mol

IUPAC Name

1-dimethylphosphoryloxybutane

InChI

InChI=1S/C6H15O2P/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3

InChI Key

VJPNOFAPUWRPTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)C

Origin of Product

United States

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